molecular formula C5H6Cl2N2O B14895564 1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride CAS No. 120277-37-4

1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride

Cat. No.: B14895564
CAS No.: 120277-37-4
M. Wt: 181.02 g/mol
InChI Key: XZMUISJBUFYMLO-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

Preparation Methods

The synthesis of 1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with phosgene or thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often employ continuous flow reactors to enhance efficiency and yield. The reaction conditions include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for synthesizing various pharmaceutical compounds, including anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Industrial Applications: It is employed in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various synthetic applications to introduce the pyrazole moiety into target molecules .

Comparison with Similar Compounds

1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride can be compared with other pyrazole derivatives such as:

These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

120277-37-4

Molecular Formula

C5H6Cl2N2O

Molecular Weight

181.02 g/mol

IUPAC Name

1-methylpyrazole-4-carbonyl chloride;hydrochloride

InChI

InChI=1S/C5H5ClN2O.ClH/c1-8-3-4(2-7-8)5(6)9;/h2-3H,1H3;1H

InChI Key

XZMUISJBUFYMLO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)Cl.Cl

Origin of Product

United States

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